Propyl-d7 alcohol

Description

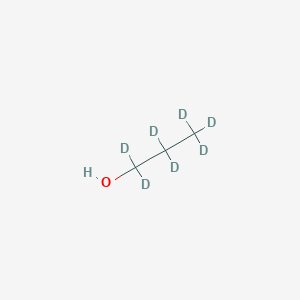

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480193 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102910-31-6 | |

| Record name | Propyl-d7 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102910-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propyl D7 Alcohol and Its Analogs

Catalytic Deuteration Strategies

Catalytic methods offer efficient and selective pathways for the introduction of deuterium (B1214612) into organic molecules like propanol (B110389). These strategies often utilize transition metal catalysts to activate C-H bonds and facilitate exchange with a deuterium source.

Transition Metal-Catalyzed Deuterium-Hydrogen Exchange

Transition metal complexes are pivotal in the synthesis of deuterated alcohols. Catalysts based on iridium, ruthenium, and rhodium have demonstrated high efficacy in promoting H/D exchange reactions. nih.govgoogle.comresearchgate.net These reactions typically employ deuterium oxide (D₂O) as an economical and readily available deuterium source. rsc.orgacs.org

Iridium catalysts, such as iridium(III)-bipyridonate complexes, are particularly effective for the α-selective deuteration of primary and secondary alcohols. nih.govrsc.org This method is notable for its chemoselectivity, proceeding under neutral or basic conditions without affecting other functional groups. nih.gov Ruthenium-based catalysts, including pincer complexes like Ru-macho, are also highly efficient for the α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols using D₂O. acs.orgresearchgate.net Rhodium complexes have also been utilized in homogeneous H/D exchange catalysis. researchgate.net The choice of metal and its ligand framework dictates the regioselectivity of the deuteration. For instance, certain ruthenium pincer complexes can selectively deuterate the α- and β-positions of alcohols. researchgate.netresearchgate.net

The general approach involves the reaction of the alcohol substrate with a deuterium source in the presence of a catalytic amount of the transition metal complex.

Table 1: Examples of Transition Metal Catalysts for Alcohol Deuteration

| Catalyst Type | Metal | Typical Deuterium Source | Selectivity | Reference |

|---|---|---|---|---|

| Iridium(III)-bipyridonate | Iridium | D₂O | α-selective for primary and secondary alcohols | nih.govrsc.org |

| Ru-macho (pincer complex) | Ruthenium | D₂O | α-deuteration of primary alcohols, α,β-deuteration of secondary alcohols | acs.orgresearchgate.net |

Mechanistic Understanding of H/D Exchange Pathways

The mechanism for transition metal-catalyzed H/D exchange in alcohols generally proceeds through a "borrowing hydrogen" or hydrogen auto-transfer pathway. nih.govresearchgate.net This process involves several key steps:

Dehydrogenation: The alcohol is first dehydrogenated by the metal catalyst to form a corresponding aldehyde or ketone intermediate. rsc.orgacs.org

H/D Exchange on the Catalyst: The metal hydride species formed during dehydrogenation undergoes H/D exchange with the deuterium source, typically D₂O, to form a metal deuteride (B1239839) species. nih.govrsc.org

Deuteration of the Carbonyl Intermediate: The aldehyde or ketone intermediate then undergoes deuteration. In the presence of a base, this can occur via enolate formation, allowing for deuterium incorporation at the α-position.

Reduction: The deuterated carbonyl intermediate is then reduced by the metal deuteride catalyst to yield the deuterated alcohol, regenerating the active catalyst. rsc.orgacs.org

Kinetic and DFT studies support this pathway, particularly for iridium-catalyzed α-deuteration. nih.govrsc.org For ruthenium-catalyzed reactions, mechanistic studies also point to the intermediacy of carbonyl compounds resulting from the dehydrogenation of alcohols, with D–O(D/R) bond activation facilitated by metal–ligand cooperation. acs.org The regioselectivity of deuteration (α vs. β) can be influenced by the relative ease of H/D exchange of the different ruthenium hydride intermediates with D₂O. researchgate.net

Optimization of Reaction Conditions for High Isotopic Enrichment

Achieving high levels of isotopic enrichment in the synthesis of propyl-d7 alcohol is critical for its intended applications. This requires careful optimization of reaction parameters, including pressure, solvent, and temperature, to maximize deuteration efficiency and minimize unwanted side reactions.

Pressure Effects on Deuteration Efficiency

While detailed studies specifically on the effect of high pressure on the synthesis of this compound are limited, pressure can influence the rates of chemical reactions. In the context of enzymatic oxidation of alcohols, moderate hydrostatic pressure has been shown to increase the rate of hydride transfer. nih.gov This is attributed to a negative volume of activation, suggesting the transition state occupies a smaller volume than the reactants. nih.govnih.gov For non-enzymatic catalytic deuteration, applying pressure, for instance with deuterium gas (D₂), can be a method to increase the concentration of the deuterium source in the reaction medium, potentially enhancing the rate and efficiency of deuteration. However, many modern catalytic systems are designed to operate efficiently at or near atmospheric pressure using liquid deuterium sources like D₂O. google.com

Solvent Engineering for Minimizing Protium (B1232500) Contamination

The choice of solvent is crucial for minimizing the presence of protium (¹H) and maximizing deuterium incorporation. The ideal solvent should be inert under the reaction conditions and should not act as a competing source of protium.

Deuterated solvents are often used to ensure a high isotopic enrichment environment. nih.gov For reactions using D₂O as the deuterium source, D₂O itself can serve as the solvent, which is both cost-effective and environmentally benign. acs.orgresearchgate.net In cases where a co-solvent is necessary to solubilize the substrate or catalyst, a deuterated version of that solvent, such as 2-propanol-d8, is employed. rsc.org

The use of protic solvents like H₂O or non-deuterated alcohols can lead to competitive H/D exchange with the catalyst and the substrate, thereby reducing the isotopic purity of the final product. epfl.chchem-station.com Therefore, careful drying of reagents and the use of deuterated solvents are standard practices to achieve high isotopic enrichment. The polarity of the solvent can also affect reaction rates and catalyst stability. For instance, some H/D exchange reactions are performed in mixtures of solvents like 2-propanol and D₂O to ensure homogeneity. nih.gov

Temperature Regimes for Enhanced Reaction Kinetics and Catalyst Stability

Temperature is a critical parameter that affects both the rate of the deuteration reaction and the stability of the catalyst. Higher temperatures generally increase reaction rates, but can also lead to catalyst decomposition or undesired side reactions.

For ruthenium-catalyzed deuteration of alcohols, mild heating (e.g., 60-100 °C) has been found to be sufficient for achieving high deuterium incorporation (up to 95%). researchgate.net Some ruthenium-catalyzed H/D exchange reactions have historically required higher temperatures (120–150 °C). acs.org Iridium-catalyzed α-deuteration of alcohols is typically carried out at elevated temperatures, for example, 80 °C, to drive the reaction to completion. rsc.org

The optimal temperature is a balance between achieving a practical reaction rate and maintaining the integrity and activity of the catalyst over the course of the reaction. For instance, Ru or Os pincer complexes have been shown to be effective for alcohol deuteration at relatively low temperatures of 30–50 °C. rsc.org Finding the appropriate temperature regime is therefore essential for maximizing yield and isotopic purity while preserving the catalyst's lifespan.

Table 2: Compound Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 122233 |

| 1-Propanol (B7761284) | 1031 |

| Propan-2-ol | 3776 |

| Propan-2-one | 180 |

| Propionaldehyde | 527 |

| Deuterium oxide | 24602 |

| Rhodium | 105315 |

| Iridium | 23922 |

| Ruthenium | 23948 |

Post-Synthetic Purification and Isotopic Purity Verification

Following the synthesis of this compound and its analogs, rigorous purification and subsequent verification of isotopic purity are crucial to ensure the final product meets the stringent requirements for its intended applications, such as in nuclear magnetic resonance (NMR) spectroscopy and as internal standards in mass spectrometry. lookchem.com The purification process aims to remove chemical impurities, including unreacted starting materials, byproducts, and solvents, while the isotopic purity verification confirms the degree and location of deuterium incorporation.

A variety of techniques are employed for the purification of deuterated propanols. Distillation is a common method used to separate components based on differences in their boiling points. sigmaaldrich.comlookchem.com For instance, the boiling point of 1-Propanol-1,1,2,2,3,3,3-d7 is noted to be 97 °C. sigmaaldrich.comlookchem.com Chromatographic techniques are also extensively utilized for their high resolving power. Gas chromatography (GC) is particularly effective for separating volatile compounds like propanol and its isotopologues. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) offers another powerful separation method, often used for purifying less volatile analogs or for analyses where derivatization is not desired. sigmaaldrich.comdiva-portal.org Furthermore, preparative chromatography is a technique specifically used for the separation and purification of larger quantities of compounds. sigmaaldrich.com In some cases, a simple extraction followed by filtration, for example through sodium sulfate, can be employed as a preliminary purification step. researchgate.net

Verification of isotopic purity is a critical step to quantify the percentage of deuterium atoms in the molecule. This is typically achieved using sophisticated analytical instrumentation. Mass spectrometry (MS) is a primary tool for this purpose, as it separates ions based on their mass-to-charge ratio. nih.gov This allows for the determination of the molecular weight of the deuterated compound and the distribution of its isotopologues, confirming the mass shift due to deuterium incorporation. sigmaaldrich.com For example, a mass shift of M+7 is expected for this compound compared to its non-deuterated counterpart. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique. carlroth.com Specifically, deuterium (²H) NMR can be used to confirm the positions of the deuterium atoms within the molecule. Proton (¹H) NMR is also valuable for determining the absence of protons at specific sites, thereby confirming successful deuteration. labstandards.eu The combination of these techniques provides a comprehensive analysis of both the chemical and isotopic purity of the final product. Commercial suppliers of this compound often provide a certificate of analysis that includes the isotopic purity, typically specified as atom % D. sigmaaldrich.comsigmaaldrich.com For example, an isotopic purity of 98 atom % D is a common specification for commercially available this compound. sigmaaldrich.com

The table below summarizes the key analytical techniques used for the purification and isotopic purity verification of this compound and its analogs.

| Technique | Purpose | Key Information Provided | References |

| Distillation | Purification | Separation based on boiling point | sigmaaldrich.comlookchem.com |

| Gas Chromatography (GC) | Purification & Analysis | Separation of volatile compounds, determination of chemical purity | nih.govsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Purification & Analysis | Separation of compounds, determination of chemical purity | sigmaaldrich.comdiva-portal.org |

| Mass Spectrometry (MS) | Isotopic Purity Verification | Molecular weight, isotopic distribution, mass shift | sigmaaldrich.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Purity Verification | Position of deuterium atoms, confirmation of deuteration | carlroth.comlabstandards.eu |

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating molecular structure, and the use of deuterated compounds like propyl-d7 alcohol offers distinct advantages.

In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals of the analyte, making interpretation difficult or impossible. simsonpharma.com Deuterated solvents, such as this compound, are used to dissolve the sample without introducing interfering solvent signals. tcichemicals.comsigmaaldrich.com Since deuterium (B1214612) resonates at a different frequency from protons, replacing hydrogen with deuterium in the solvent effectively removes the solvent's signals from the ¹H NMR spectrum. sigmaaldrich.comstudymind.co.uk This leads to a cleaner baseline and reduces background noise, allowing for the clear observation of the analyte's proton signals. While deuteration is never 100% complete, the residual proton signals in the deuterated solvent are well-documented and can be easily identified. stanford.edu

NMR spectroscopy is a cornerstone of chemical analysis for determining the structure of organic compounds. funaab.edu.ng By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, the connectivity and spatial arrangement of atoms within a molecule can be determined. uobasrah.edu.iq In the context of this compound, while it is often used as a solvent, its own spectrum can be analyzed. The ¹³C NMR spectrum of 1-propanol (B7761284), for instance, shows three distinct signals corresponding to the three different carbon environments. docbrown.info The position of these signals is influenced by the electronegativity of the nearby oxygen atom. magritek.com The use of deuterated analogs helps in assigning signals and understanding the electronic environment of the carbon atoms. Conformational dynamics, or the study of how molecules change shape, can also be investigated using NMR. The presence of deuterium can influence these dynamics, and specialized NMR techniques can be used to study these effects.

Deuterium-labeled compounds are invaluable for tracing the course of chemical reactions and metabolic pathways. simsonpharma.commagritek.com By substituting deuterium at specific positions in a molecule, chemists can follow the deuterium label through a reaction sequence to understand how bonds are broken and formed. This is known as isotopic labeling. symeres.com The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than the C-H bond, can provide insights into the rate-determining step of a reaction.

In metabolic studies, deuterated compounds like this compound can be introduced into a biological system. simsonpharma.com Their journey through various metabolic pathways can be tracked by detecting the deuterium label in metabolites using techniques like NMR or mass spectrometry. isotope.comnih.gov This allows researchers to map out how the body processes the substance. simsonpharma.com

Beyond standard ¹H NMR, a suite of advanced NMR techniques can be employed for a more detailed analysis of deuterated compounds.

¹³C NMR: In ¹³C NMR, the carbon backbone of a molecule is observed. When a carbon atom is bonded to deuterium, the signal for that carbon appears as a multiplet due to coupling between the carbon-13 nucleus and the deuterium nucleus. blogspot.com For example, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This provides direct information about the number of deuterium atoms attached to a specific carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a technique used to differentiate between CH, CH₂, and CH₃ groups. magritek.com A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is extremely useful for assigning carbon signals in a complex spectrum. azom.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about the connectivity between atoms. COSY shows correlations between coupled protons, while HSQC shows correlations between protons and the carbons they are attached to. These techniques are powerful for assembling the complete structure of a molecule.

Deuterium NMR (²H NMR): It is also possible to directly observe the deuterium nuclei in a molecule. sigmaaldrich.com This technique is particularly useful for determining the degree of deuteration at specific sites within a molecule and for studying the orientation and dynamics of molecules. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used for identifying unknown compounds, quantifying known compounds, and elucidating molecular structure.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. science.gov In the context of this compound, GC-MS is a crucial tool for quality control. It can be used to confirm the molecular weight of the deuterated compound. The molecular weight of this compound (C₃HD₇O) is approximately 67.14 g/mol , which is significantly different from the molecular weight of non-deuterated 1-propanol (60.10 g/mol ). fishersci.selookchem.com This difference is easily detected by mass spectrometry.

Furthermore, GC-MS can be used to assess the isotopic integrity, or the percentage of deuterium enrichment, of the sample. By analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to determine the extent of deuteration at different positions in the molecule. This is important for ensuring the quality and reliability of the deuterated standard for its intended applications. mdpi.com

Quantitative Analysis and Internal Standardization in Complex Mixtures (GC-MS, LC-MS)

This compound is widely used as an internal standard for quantitative analysis in complex matrices, such as biological or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Internal standardization involves adding a known quantity of a standard to a sample before analysis. This standard should be chemically similar to the analyte but distinguishable by the detector. This compound is an excellent internal standard for quantifying propanol (B110389) and other short-chain alcohols. Its chemical properties, including volatility and chromatographic retention time, are very similar to propanol. However, its mass-to-charge ratio (m/z) is significantly different due to the seven deuterium atoms, enabling clear differentiation in the mass spectrometer.

This method corrects for variations in sample preparation, injection volume, and instrument response by comparing the peak area of the analyte to that of the known concentration of the internal standard. For example, in the analysis of volatile organic compounds in biological fluids, this compound can be added at the start of the sample extraction process to account for any loss of the target analyte.

Table 1: Illustrative GC-MS Data for Propanol Quantification using this compound as an Internal Standard

| Compound | Retention Time (min) | Monitored m/z |

|---|---|---|

| Propanol | 5.2 | 31 |

Mechanistic Studies through Tandem Mass Spectrometry and H/D Equilibration

Tandem mass spectrometry (MS/MS), combined with isotopically labeled compounds like this compound, is a powerful technique for elucidating reaction mechanisms and ionic structures. In MS/MS, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. Comparing the fragmentation patterns of deuterated and non-deuterated propanol helps identify the atoms involved in bond cleavages, as the mass shifts in the fragment ions of this compound indicate which fragments retain the deuterium labels. nih.gov

The phenomenon of hydrogen/deuterium (H/D) equilibration within the mass spectrometer provides further insights into gas-phase ion chemistry. nih.gov Observing the extent of H/D scrambling can reveal information about the stability of intermediate ion structures and the energy barriers of different reaction pathways. For instance, studying the fragmentation of protonated this compound can help in understanding the mechanisms of water loss from protonated alcohols in the gas phase. These mechanistic studies are crucial for a deeper understanding of chemical reactions. acs.org

Isotope Dilution Mass Spectrometry in Metabolomics Research

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis in metabolomics, the large-scale study of small molecules in biological systems. researchgate.net In this technique, a known amount of an isotopically labeled standard, such as this compound, is added to a biological sample. nih.gov This "spiked" sample is then processed and analyzed by GC-MS or LC-MS.

The ratio of the endogenous, non-labeled analyte (propanol) to the labeled internal standard is measured. Since the labeled and unlabeled forms are chemically identical, they co-elute and experience the same ionization efficiency and matrix effects. This ensures that any sample loss or variation during analysis affects both the analyte and the standard equally, resulting in highly accurate and precise quantification of the analyte's concentration. nih.gov The use of stable isotope-labeled standards like this compound is particularly beneficial in metabolomics for minimizing the impact of complex sample matrices on quantification. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies, providing a powerful tool for structural characterization. libretexts.org

Characterization of Carbon-Deuterium Vibrational Modes

A key feature in the IR spectrum of this compound is the appearance of strong absorption bands from carbon-deuterium (C-D) stretching vibrations, typically in the 2100-2250 cm⁻¹ region. msu.edu This area of the mid-infrared spectrum has few other absorbing functional groups, making C-D vibrations easy to identify. In contrast, carbon-hydrogen (C-H) stretching vibrations in propanol occur at higher frequencies, around 2850-3000 cm⁻¹. docbrown.info

This frequency shift is due to the mass difference between deuterium and hydrogen. The heavier deuterium atom leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. The IR spectrum of this compound also shows shifts in other vibrational modes, such as bending and rocking, providing a complete vibrational fingerprint of the molecule. tanta.edu.eg

Table 2: Comparison of Key IR Vibrational Frequencies for Propanol and this compound

| Vibrational Mode | Propanol (cm⁻¹) | This compound (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3350 | ~3350 |

| C-H Stretch | ~2850-3000 | N/A |

| C-D Stretch | N/A | ~2100-2250 |

Differentiation of Isotopic Substitution Patterns

IR spectroscopy can differentiate between various isotopologues of propanol based on the position and number of deuterium substitutions. libretexts.org While this compound has all its carbon-bound hydrogens replaced by deuterium, other partially deuterated propanols exist, such as propan-1,1-d2-ol and propan-2-d-ol.

Kinetic and Mechanistic Investigations Utilizing Propyl D7 Alcohol

Application of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. google.com It is quantified as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). google.com The use of Propyl-d7 alcohol allows for the precise measurement of KIEs, providing invaluable insights into reaction mechanisms.

The magnitude of the KIE can reveal whether a carbon-hydrogen bond is broken in the rate-determining step (RDS) of a reaction. When a bond to a deuterium (B1214612) atom is cleaved in the RDS, a significant "primary" KIE is typically observed, as the greater zero-point energy of a C-H bond compared to a C-D bond results in a lower activation energy for the non-deuterated reactant. google.com

For instance, in the oxidation of 1-propanol (B7761284) to propanal, the cleavage of the C-H bond at the carbinol carbon (C1) is a key step. If this compound (specifically deuterated at the C1 position) is used as the substrate, a large primary KIE (kH/kD > 2) would strongly indicate that this bond cleavage event is part of the slowest, rate-limiting step of the reaction. This information is crucial for mapping the energy profile of the reaction and identifying the transition state with the highest energy. KIEs provide detailed information about the "vibrational environment" of the labeled atom as it progresses from the reactant ground state to the transition state. google.com

The strategic placement of deuterium atoms in this compound allows for the dissection of both primary and secondary isotope effects.

Primary KIEs : As discussed, these arise when the bond to the isotope is broken or formed in the RDS. google.com In a reaction like the hydride transfer from 1-propanol, deuteration at the C1 position (e.g., in CD3CD2CD2OH) directly probes the cleavage of that C-D bond.

Secondary KIEs : These are observed when the isotopic substitution is at a position remote from the site of bond cleavage. google.com Although smaller in magnitude, secondary KIEs offer subtle but significant details about changes in the transition state structure. For example, a secondary KIE measured using this compound with deuterium at the C2 or C3 position could reveal:

Hybridization Changes : An inverse secondary KIE (kH/kD < 1) often signals a change in hybridization from sp2 to sp3 at a carbon atom in the transition state. nih.gov This is because sp3 C-H bonds have lower vibrational frequencies than sp2 C-H bonds.

Steric Effects : A normal secondary KIE (kH/kD > 1) can indicate a release of steric strain in the transition state compared to the reactant. nih.gov

A study on the enzyme Pin1 peptidyl-prolyl isomerase, while using a d7-labeled proline substrate rather than propyl alcohol, demonstrated this principle effectively. An inverse secondary KIE of 0.86 was measured, which was interpreted as evidence for the rehybridization of the prolyl nitrogen from sp2 to sp3 in the rate-limiting step of the isomerization. nih.gov

Enzymes like alcohol dehydrogenase (ADH) are critical for alcohol metabolism, catalyzing the oxidation of alcohols to aldehydes or ketones using NAD+ as a cofactor. nih.gov The mechanism of ADH has been extensively studied, and KIEs are a cornerstone of this research. The rate-limiting step for many ADH-catalyzed reactions is the transfer of a hydride ion from the alcohol's alpha-carbon to NAD+. nih.govrsc.org

When this compound is used as a substrate for ADH, a significant primary KIE is expected if hydride transfer is indeed rate-limiting. Research has shown that using a deuterated propanol (B110389) can lead to a substantial rate reduction. For example, a KIE of 3.2 was observed in one study of an ADH reaction, confirming that the stabilization of the C-D bond relative to the C-H bond significantly impacts the reaction rate. This large KIE value provides strong evidence for a transition state in which the C-H/D bond is substantially broken.

The table below illustrates hypothetical kinetic data for an ADH-catalyzed reaction, demonstrating the expected impact of the kinetic isotope effect on the maximum reaction velocity (Vmax), which is dependent on the rate-limiting step.

| Substrate | Michaelis Constant (Km) (mM) | Maximum Velocity (Vmax) (μmol/min) | Kinetic Isotope Effect (kH/kD on Vmax) |

| 1-Propanol | 0.5 | 100 | - |

| This compound | 0.5 | 31 | 3.23 |

This interactive table contains hypothetical data based on established principles of enzyme kinetics and KIEs for illustrative purposes. libretexts.org

The magnitude of a KIE is sensitive to both the steric and electronic environment of the reaction center. rsc.org Alterations to the transition state geometry, influenced by steric hindrance from bulky substituents, can affect the degree of bond cleavage at the transition state and thus modify the observed KIE. hust.edu.vnresearchgate.net For instance, increased steric crowding around the reaction site could force a more elongated C-D bond in the transition state, potentially leading to a larger KIE.

Similarly, the electronic properties of the substrate and catalyst play a crucial role. Electron-withdrawing or electron-donating groups can stabilize or destabilize charged intermediates and transition states, which alters the activation energy and can modulate the KIE. rsc.org When studying reactions with this compound, systematically varying substituents on other reactants or on the catalyst can deconvolute these steric and electronic contributions, providing a more refined picture of the transition state.

Deuterium Labeling for Reaction Pathway Elucidation

Beyond measuring reaction rates, the deuterium atoms on this compound serve as inert tracers to follow the fate of specific atoms throughout a reaction sequence. lookchem.comacs.org

By using this compound as a starting material, chemists can track the movement of deuterium atoms to pinpoint which bonds are broken and formed and in what sequence. The positions of the deuterium labels in the products and intermediates can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

A classic example is the acid-catalyzed dehydration of an alcohol to form an alkene. If this compound undergoes dehydration, the location of the deuterium atoms in the resulting propene can elucidate the mechanism. For example, if the reaction proceeds via an E1 mechanism, the loss of the -OD group would form a secondary carbocation. A subsequent deprotonation at an adjacent carbon would form the double bond. The analysis of the deuterium distribution in the product would confirm which hydrogen (or deuterium) was removed.

More advanced studies have theoretically explored tracing photoinduced hydrogen migration in propanol dications on femtosecond timescales, demonstrating the potential to visualize the real-space dynamics of atom migration. nih.govresearchgate.net Similarly, experiments using d7-deuterated benzyl (B1604629) alcohol have shown complete retention of deuterium during certain amination reactions, confirming that the C-D bonds were not involved in the transformation and helping to rule out alternative mechanisms. rsc.org

Applications in Biological and Pharmaceutical Research

Metabolic Tracing and Metabolite Identification in Biological Systems

The use of isotopically labeled compounds is a cornerstone of metabolic research, allowing scientists to track the fate of molecules within a biological system. Propyl-d7 alcohol is utilized as a tracer compound to monitor the movement and transformation of propanol (B110389) and related molecules in metabolic pathways. lookchem.com By introducing this compound into a system, such as a cell culture or a whole organism, researchers can follow its journey using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The deuterium (B1214612) atoms act as a "heavy" label, making the compound and its subsequent metabolites distinguishable from their naturally occurring, non-deuterated counterparts.

The primary metabolic pathway for n-propanol involves its oxidation by alcohol dehydrogenase to form propionaldehyde, which is then further oxidized to propionic acid. acs.orghmdb.ca This acid can then be converted to propionyl-CoA, which enters the central metabolism via succinyl-CoA intermediates. acs.org Using this compound allows for the unambiguous identification of these metabolites. For example, in studies of microbial metabolism, organisms like Sulfolobus solfataricus have been shown to consume n-propanol. acs.org Employing a deuterated version like this compound in such studies would enable precise tracking of the carbon skeleton through the proposed degradation pathway. This method of stable isotope tracing is fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions within a network. nih.govescholarship.org

Pharmacokinetic and Pharmacodynamic Studies of Drug Candidates

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the drug and its metabolites in biological matrices is essential. sci-hub.se this compound is used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods, for the precise quantification of target compounds. lookchem.comijpbms.com

An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. chiron.no It helps to correct for variations that can occur during sample preparation and analysis. chiron.no Deuterated compounds are considered ideal internal standards because their chemical and physical behavior, including extraction recovery and chromatographic retention time, is nearly identical to the non-deuterated analyte. mdpi.com However, due to the mass difference imparted by the deuterium atoms, the internal standard can be clearly distinguished from the analyte by a mass spectrometer. mdpi.com This co-elution with distinct mass detection allows for highly accurate and precise quantification of a drug candidate or its metabolites in complex biological fluids like plasma or urine. vulcanchem.com For instance, while this compound itself might be used as an IS for the analysis of volatile alcohols, the principle is widely applied using deuterated analogs of specific drugs, such as alpha-Hydroxymetoprolol-d7 for the analysis of metoprolol (B1676517) and its metabolites. vulcanchem.comutah.gov

Deuterated Analog Development in Medicinal Chemistry

The strategic replacement of hydrogen with deuterium in a drug molecule, often called a "deuterium switch," is a recognized approach in medicinal chemistry to improve a drug's properties. wikipedia.orgnih.gov This strategy is based on the kinetic isotope effect (KIE). portico.orgresearchgate.net

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.orggoogle.com Many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step. portico.orgresearchgate.netnih.gov By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this bond cleavage can be significantly slowed. dovepress.com

This slowing of metabolism can have several favorable impacts on a drug's ADME profile:

Increased Half-Life: A lower rate of metabolism can lead to a longer plasma half-life, meaning the drug remains in the body for a longer period. wikipedia.orgresearchgate.netdovepress.com

Enhanced Exposure: The total drug exposure, often measured as the area under the concentration-time curve (AUC), can be increased. dovepress.com

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence to a medication regimen. researchgate.net

Improved Safety Profile: By slowing the formation of a potentially toxic metabolite, deuteration can lead to a safer drug. dovepress.com

However, the effects of deuteration are not always predictable and must be evaluated empirically for each new compound. google.com In some cases, the change in metabolic rate is insignificant, or metabolism may be shifted to other parts of the molecule ("metabolic switching"). nih.govgoogle.com

| Property | Effect of Deuteration (Kinetic Isotope Effect) | Potential Pharmacokinetic Outcome | Reference |

| Metabolic Rate | Can be significantly decreased if C-D bond cleavage is the rate-determining step. | Slower clearance of the drug from the body. | portico.orgresearchgate.net |

| Plasma Half-life (t½) | Can be prolonged due to slower metabolism. | Increased duration of action and potential for less frequent dosing. | wikipedia.orgdovepress.com |

| Drug Exposure (AUC) | Often increased as less drug is metabolized before it can circulate. | Enhanced bioavailability and potentially greater efficacy at a given dose. | dovepress.com |

| Metabolite Profile | May decrease the formation of specific metabolites. | Can reduce toxicity if a metabolite is harmful or lead to "metabolic switching". | nih.govdovepress.com |

Enhancing a drug's metabolic stability is a primary goal of deuteration. researchgate.net A molecule that is less susceptible to breakdown by metabolic enzymes will have a longer duration of action and more consistent systemic exposure. researchgate.net The kinetic isotope effect is the fundamental principle behind this enhancement. portico.org By making the C-D bond harder to break than a C-H bond, medicinal chemists can "harden" a metabolically soft spot on a molecule. researchgate.net

For example, the metabolism of propranolol, a beta-blocker, occurs through several pathways, including side-chain oxidation. fda.gov If a drug candidate has a propyl group that is susceptible to oxidation by alcohol dehydrogenase, replacing the hydrogens with deuterium, as in this compound, would be a strategy to slow this specific metabolic pathway. This can increase the stability of the parent drug. researchgate.net

Furthermore, blocking one metabolic route through deuteration can sometimes cause the metabolic machinery of the body to utilize an alternative pathway more extensively. nih.gov This phenomenon, known as metabolic switching, can alter the relative concentrations of different metabolites. nih.gov This can be beneficial if it shunts metabolism away from a toxic pathway, but it can also be detrimental if it leads to the formation of a new, unexpected metabolite with undesirable properties. Therefore, comprehensive metabolic profiling of any new deuterated drug candidate is essential. nih.gov

Protein Structure and Interaction Studies through Hydrogen-Deuterium Exchange

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein structure, dynamics, and interactions. d-nb.infowvu.edu The method relies on the principle that hydrogen atoms on the backbone amides of a protein can exchange with deuterium atoms when the protein is placed in a solution containing deuterium oxide (D₂O). d-nb.info The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and whether it is involved in hydrogen bonding, such as in alpha-helices or beta-sheets. wvu.edu Amide hydrogens in tightly folded regions of a protein are protected and exchange slowly, while those in flexible, solvent-exposed loops exchange rapidly. wvu.edu

By measuring the increase in the protein's mass over time as deuterium is incorporated, researchers can gain insights into its conformational dynamics. d-nb.info In some HDX experiments, co-solvents are used to study their effect on protein structure and stability. nih.govresearchgate.net For instance, alcohols can be used to induce partial unfolding or to mimic the environment of a cell membrane. nih.govresearchgate.net In such studies, if the goal is to probe the alcohol-induced changes, it is critical to use a deuterated alcohol like this compound as the co-solvent. Using a non-deuterated alcohol would introduce a large number of exchangeable hydrogens (from the hydroxyl group), complicating the analysis and making it difficult to attribute changes in deuterium uptake solely to the protein's backbone amides. This compound, being nearly fully deuterated, ensures that the deuterium exchange dynamics being measured are overwhelmingly representative of the protein's structural changes.

Environmental and Material Science Research Applications

Environmental Fate and Transformation Studies

The use of isotopically labeled compounds is crucial for understanding the behavior of chemicals in the environment. Propyl-d7 alcohol, by virtue of its deuterium (B1214612) atoms, acts as a stable isotopic tracer, enabling precise tracking without the concerns associated with radioactive isotopes.

Stable isotope tracers are instrumental in elucidating the transport and fate of contaminants in various environmental matrices such as soil, water, and air. Deuterated compounds, like this compound, are particularly effective because their physical and chemical properties are very similar to their non-deuterated counterparts, ensuring they accurately mimic the environmental behavior of the parent compound.

When released into a controlled environmental system, this compound can be distinguished from naturally occurring propanol (B110389) using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the unambiguous tracking of its movement through different environmental compartments. For instance, studies using deuterated water have demonstrated the efficacy of deuterium as a conservative tracer for groundwater transport, providing nearly identical breakthrough curves to other common tracers like bromide. usgs.gov This principle extends to deuterated organic molecules for assessing their specific transport phenomena.

Furthermore, deuterium isotope probing (DIP) is an emerging technique for assessing the persistence of chemicals in soil. chemrxiv.org By tracking the deuterium label, scientists can differentiate between the original compound and its transformation products, offering insights into degradation rates and the formation of non-extractable residues. chemrxiv.org While specific studies detailing the use of this compound as an environmental tracer are not prevalent in publicly accessible literature, the established methodologies with other deuterated compounds provide a strong framework for its potential application in this field.

| Environmental Compartment | Research Application | Information Gained | Analytical Technique |

|---|---|---|---|

| Soil | Leaching and Runoff Studies | Mobility, Adsorption Coefficients (Kd) | GC-MS, LC-MS |

| Groundwater | Contaminant Plume Delineation | Transport Velocity, Dispersion, Retardation | Isotope Ratio Mass Spectrometry (IRMS) |

| Surface Water | Mixing and Dilution Analysis | Flow Paths, Residence Time | LC-MS/MS |

| Atmosphere | Volatilization and Transport Studies | Atmospheric Half-life, Deposition Rates | Atmospheric Pressure Chemical Ionization (APCI)-MS |

Understanding how chemical compounds break down in the environment is fundamental to assessing their ecological risk. Propanol is known to be readily biodegradable by mixed microbial consortia in aerobic environments. nih.govresearchgate.net The primary pathway involves the oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. In the case of 2-propanol (isopropanol), biodegradation proceeds via oxidation to acetone. nih.gov

| Compound | Initial Concentration (% v/v) | Maximum Biodegradation Rate (% v/v) h⁻¹ | Maximum Specific Growth Rate (μₘₐₓ) h⁻¹ |

|---|---|---|---|

| 1-Propanol (B7761284) | 1% | 6.11 x 10⁻³ | 0.1093 |

| 2-Propanol (IPA) | 1% | 2.72 x 10⁻³ | 0.0305 |

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant environmental degradation pathway for simple alcohols like propanol under typical environmental pH and temperature conditions. acs.org Their C-O bond is stable and does not readily react with water without a catalyst. Therefore, the environmental fate of this compound is predominantly governed by biological degradation processes.

Advanced Material Characterization

In material science, deuterated molecules are powerful probes for investigating the structure, dynamics, and properties of complex systems at the molecular level. The distinct nuclear magnetic resonance properties of deuterium and the mass difference between hydrogen and deuterium provide unique analytical advantages.

This compound can be used as a probe molecule or a solvent in the study of polymeric materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique where deuterated solvents are employed. armar-europa.de When a polymer sample is dissolved in a deuterated solvent like this compound, the solvent signals in a ¹H NMR spectrum are largely absent, allowing for a clear and unobstructed view of the signals from the polymer itself. oxinst.com This enables detailed characterization of polymer microstructure, composition, and chain branching. measurlabs.com

Furthermore, pulsed deuteron (B1233211) NMR (²H NMR) can be used to study molecular order and dynamics in solid polymers. researchgate.net By incorporating this compound as a probe molecule within a polymer matrix, ²H NMR can provide information on the mobility and orientation of the probe, which in turn reflects the local dynamics and free volume of the polymer chains surrounding it.

Molecular Dynamics (MD) simulations are another powerful tool for investigating polymer systems at an atomic level. acs.org In these simulations, this compound can be included as a solvent or a plasticizer molecule within a polymer matrix. By calculating the interactions between the deuterated alcohol and the polymer chains, researchers can gain insights into miscibility, diffusion coefficients, and the formation of hydrogen bonds, which govern the macroscopic properties of the material. dpi-proceedings.comchemrxiv.org

| Technique | Role of this compound | Information Obtained | Example Material System |

|---|---|---|---|

| ¹H NMR Spectroscopy | High-purity solvent | Polymer chemical structure, tacticity, monomer composition | Polyacrylates in deuterated propanol |

| ²H NMR Spectroscopy | Dispersed probe molecule | Local chain dynamics, rotational mobility, phase transitions | This compound in a Poly(vinyl alcohol) matrix |

| Molecular Dynamics (MD) Simulation | Solvent or additive component | Solvent-polymer interaction energies, diffusion coefficients, hydrogen bonding networks | Epoxy resin with absorbed this compound |

| Neutron Scattering | Contrast-matching solvent | Polymer chain conformation, radius of gyration | Polymer micelles in a D₂O/Propyl-d7 alcohol mixture |

The mass difference between deuterium and protium (B1232500) (hydrogen-1) gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes upon isotopic substitution. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly in catalysis and materials chemistry. The study of reactions involving this compound on the surface of novel materials can reveal detailed information about the rate-determining steps and the nature of the transition state.

A notable example is the investigation of 2-propanol dehydration on titanium dioxide (TiO₂) catalysts, which are important materials in biomass conversion. researchgate.net By comparing the reaction rates of normal 2-propanol and its deuterated isotopologues, researchers can determine the KIE and infer the mechanism of C-H versus O-H bond cleavage. In one such study, significant KIE values were observed, indicating that C-H bond cleavage is a kinetically relevant step in the reaction pathway on the TiO₂ surface.

| Reactant Isotopologue | Catalyst Facet | Rate Constant (10⁻⁴ s⁻¹) | KIE (kH/kD) |

|---|---|---|---|

| 2-Propanol (light) | TiO₂ {101} | 2.1 ± 0.2 | 2.1 |

| 2-Propanol-d8 (heavy) | TiO₂ {101} | 1.0 ± 0.1 | |

| 2-Propanol (light) | TiO₂ {001} | 8.1 ± 0.5 | 2.5 |

| 2-Propanol-d8 (heavy) | TiO₂ {001} | 3.2 ± 0.2 |

Future Directions and Emerging Research Avenues

Development of Highly Regioselective and Enantioselective Deuteration Methods

The synthesis of isotopically labeled compounds with high precision is a significant area of ongoing research. For alcohols like propanol (B110389), the ability to selectively place deuterium (B1214612) atoms at specific positions (regioselectivity) or to create a specific chiral center (enantioselectivity) is highly desirable for mechanistic studies and for creating chiral deuterated drugs.

Recent advancements have moved towards using earth-abundant and cost-effective first-row transition metal catalysts for deuteration. rsc.org For instance, protocols using manganese (Mn) and iron (Fe) pincer complexes have been developed to catalyze the deuteration of alcohols using deuterium oxide (D₂O) as both the deuterium source and solvent. rsc.org Depending on the metal catalyst selected, high levels of deuterium incorporation can be achieved selectively at the α and β positions for primary alcohols with a manganese catalyst, or exclusively at the α position with an iron catalyst. rsc.org Another approach involves the "borrowing hydrogen" method, which facilitates deuteration at the α and β carbon atoms of alcohols using a hydrogen-transfer catalyst. researchgate.net Ruthenium (Ru) catalysts have also been shown to be effective for the selective deuteration at the Cα position of alcohols when the reaction is carried out in D₂O. acs.org

Future work will likely focus on refining these methods to achieve even higher levels of selectivity. The development of catalysts for the asymmetric deuteration of prochiral alcohols to produce enantiomerically pure deuterated alcohols is a particularly challenging yet crucial frontier. ethz.ch Success in this area would provide access to valuable chiral building blocks for the synthesis of complex molecules and pharmaceuticals.

Integration of Propyl-d7 Alcohol with Multimodal Analytical Platforms

The analysis of deuterated compounds like this compound increasingly relies on the combination of multiple analytical techniques to gain a comprehensive understanding of their behavior in complex systems. Multimodal platforms that integrate separation techniques with various detection methods are becoming indispensable.

Modern analytical strategies often combine chromatography with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chromatography-Mass Spectrometry (GC-MS, LC-MS): Gas or liquid chromatography separates this compound or its metabolites from a complex mixture, after which mass spectrometry provides highly sensitive detection and quantification. High-resolution mass spectrometry (HRMS) is particularly powerful as it can differentiate between various isotopologues, which is essential in multi-tracer studies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for determining the precise location of deuterium atoms within a molecule. It is invaluable for confirming the success of regioselective deuteration methods and for structural analysis of products derived from this compound.

Integrated Platforms: The true power emerges when these techniques are used in concert. For example, LC-MS/MS is widely applied for trace analysis of isotopically labeled compounds in complex matrices like soil or biological fluids. mdpi.com The development of software and computational tools, such as the R package Miso, is crucial for processing the large datasets generated from these experiments, especially in multiple-precursor-based labeling studies. oup.com

Future developments will likely involve the enhancement of these integrated platforms for higher throughput and sensitivity, enabling the analysis of ever-smaller sample sizes and the tracking of metabolic fates in real-time. mdpi.com

Expansion of Applications in Complex Chemical Synthesis and Systems Biology

This compound serves as a deuterated building block in organic synthesis and as a tracer in biological studies. Its applications in these areas are expected to grow significantly.

In complex chemical synthesis , deuterated molecules are used to probe reaction mechanisms by studying kinetic isotope effects. This compound can be used as a starting material to introduce a deuterated propyl group into a larger, more complex molecule. organicchemistrytutor.com The general strategy involves oxidizing the alcohol to a carbonyl compound, followed by reactions like the Grignard reaction to form new carbon-carbon bonds, thereby building molecular complexity. organicchemistrytutor.com The presence of the deuterium label allows researchers to track the fate of the propyl moiety through multi-step synthetic sequences. lookchem.com

In systems biology , stable isotope labeling is a powerful technique for tracing metabolic pathways. mdpi.com this compound, or metabolites derived from it, can be introduced into a biological system (e.g., cell culture) to investigate metabolic fluxes. As the labeled compound is processed by enzymes, the deuterium atoms are incorporated into various downstream metabolites. By analyzing the distribution of these labels using techniques like LC-MS, researchers can map out metabolic networks and quantify the rates of different biochemical reactions. mdpi.com This approach is fundamental to understanding the molecular basis of diseases and for identifying new drug targets. Future research may involve using this compound in studies of alcohol metabolism and its effects on gene expression and protein synthesis, contributing to a deeper understanding of alcohol use disorders. nih.gov

Advanced Computational Modeling for Predicting Isotope Effects and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of isotopically labeled compounds. Advanced modeling can simulate kinetic isotope effects (KIEs) and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to model reactions involving deuterated alcohols, such as the Swern oxidation. rsc.orgrsc.org These models can calculate the KIEs associated with specific reaction steps, helping to elucidate the reaction mechanism. rsc.org For instance, computational studies have shown that the choice of basis set and the inclusion of a continuum solvent model are crucial for accurately predicting KIEs in solution. rsc.org

Beyond standard transition state theory, more advanced models are being employed to explain unusual experimental observations. The Marcus-like H-tunneling model, for example, has been used to replicate abnormal secondary KIEs in hydride transfer reactions from alcohols. acs.orgnih.gov This model accounts for quantum tunneling, where a light particle like hydrogen (or deuterium) can pass through a reaction barrier instead of going over it. Such models can predict how the distance between the donor and acceptor atoms influences the KIE, providing a more nuanced picture of the reaction dynamics. acs.org

Future directions in this field will involve developing more accurate and efficient computational models that can handle larger and more complex systems. This will aid in the rational design of new catalysts for deuteration and in predicting the metabolic fate of deuterated drugs with greater accuracy. rsc.orgrsc.org

Q & A

Q. How can Propyl-d7 alcohol be reliably identified in complex mixtures using analytical techniques?

this compound can be distinguished from its non-deuterated analog (1-propanol) via mass spectrometry (MS) due to its molecular weight difference (67.14 g/mol vs. 60.10 g/mol) and isotopic patterns. Gas chromatography (GC) coupled with MS is recommended for separation and quantification, with retention time comparisons against certified reference materials. Validation should include calibration curves and spike-recovery experiments in representative matrices to ensure specificity .

Q. What are the key considerations for synthesizing high-purity this compound in laboratory settings?

Synthesis typically involves deuterium exchange or reduction of deuterated precursors (e.g., using NaBD₄ or D₂O). Critical parameters include reaction temperature control (aligned with its boiling point of 97°C) and inert atmosphere maintenance to prevent isotopic exchange with ambient moisture. Post-synthesis purification via fractional distillation (density: 0.896 g/mL) ensures minimal contamination .

Q. How should analytical methods for quantifying this compound in biological samples be validated?

Follow protocols for alcohol quantification outlined in laboratory guidelines:

Q. What safety protocols are essential for handling this compound in laboratory experiments?

Use butyl rubber or Viton gloves to prevent skin contact. Work under fume hoods to avoid inhalation of vapors. Store in airtight containers at temperatures below 25°C to minimize volatilization. Emergency procedures should address spills with non-reactive absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does deuteration impact the reaction kinetics of this compound in catalytic oxidation studies?

Deuterium substitution alters bond dissociation energies (C-D vs. C-H), slowing reaction rates in processes like oxidation. For example, in Pd-catalyzed reactions, kinetic isotope effects (KIE) can be quantified using Arrhenius plots. Compare turnover frequencies (TOF) between Propyl-d7 and non-deuterated analogs under identical conditions to isolate isotopic effects .

Q. What strategies optimize this compound detection in trace-level environmental or biological samples?

Enhance sensitivity via derivatization (e.g., silylation with BSTFA) to improve GC-MS volatility. For biological matrices (blood, urine), employ solid-phase microextraction (SPME) to isolate this compound from interferents. Validate recovery rates (>85%) and matrix effects using isotopically labeled internal standards .

Q. How can researchers resolve contradictory data in metabolic tracing studies using this compound?

Discrepancies may arise from isotopic exchange or incomplete deuterium retention. Mitigate by:

Q. What methodologies ensure accurate quantification of this compound in multi-compartment pharmacokinetic models?

Use physiologically based pharmacokinetic (PBPK) modeling with parameters adjusted for deuterium’s impact on partition coefficients (e.g., blood:air). Validate against in vivo data from deuterated tracer studies, ensuring sampling times align with this compound’s half-life (documented in preclinical models) .

Data Analysis & Experimental Design

Q. How should researchers control for external variables in studies investigating this compound’s metabolic pathways?

Collect data on covariates such as:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. threshold models. Report 95% confidence intervals for EC₅₀ values derived from cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.